![molecular formula C16H24ClNO2 B3223332 (S)-alpha-(4-tert-butyl-benzyl)-proline-HCl CAS No. 1217748-46-3](/img/structure/B3223332.png)
(S)-alpha-(4-tert-butyl-benzyl)-proline-HCl
Overview
Description
Scientific Research Applications
Applications in Stereoselective Synthesis
The (S)-alpha-(4-tert-butyl-benzyl)-proline-HCl compound plays a critical role in the stereoselective synthesis of various compounds. Angle and Belanger (2004) successfully synthesized 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes, showcasing the utility of this compound in producing prolines with specific configurations (Angle & Belanger, 2004). Similarly, Tressler et al. (2014) incorporated (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline in model peptides, demonstrating its use in sensitive applications like 19F NMR (Tressler et al., 2014).
Role in Enantioselective Catalysis
The compound also finds use in enantioselective catalysis. Xie et al. (2006) described a CuI/trans-4-hydroxy-l-proline-catalyzed coupling reaction, which achieved up to 93% ee, highlighting the compound's efficacy in creating enantioselective all-carbon quaternary centers (Xie et al., 2006). Moreover, Hayashi et al. (2008) and (2004) demonstrated that siloxyproline and 4-siloxyproline derivatives enhance catalytic activity and enantioselectivity in various reactions, extending the scope of substrates used in asymmetric synthesis (Hayashi et al., 2008), (Hayashi et al., 2004).
In Chemical Synthesis and Structural Studies
This compound is also crucial in the synthesis of unusual amino acids and the study of molecular structures. Romoff et al. (2017) emphasized its importance in synthesizing bioactive peptides and novel chemical entities, showing its versatility and efficiency as a reagent (Romoff et al., 2017). Koskinen et al. (2005) highlighted its role in studying motional restrictions of the proline pyrrolidine ring and the effects of substituents on ring puckering, contributing significantly to understanding protein and peptide structures (Koskinen et al., 2005).
properties
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJCKVFEISNXDR-NTISSMGPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@]2(CCCN2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-alpha-(4-tert-butyl-benzyl)-proline-HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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